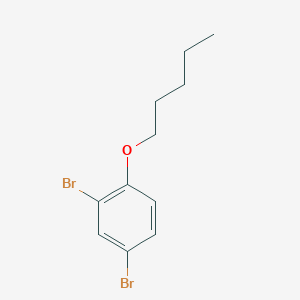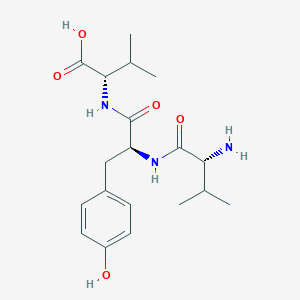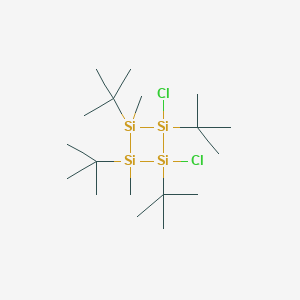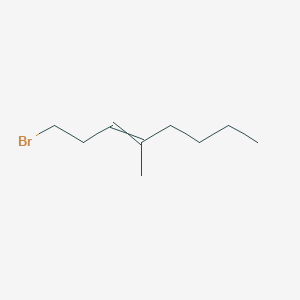
(Perfluorooctane)-1-carbaldehydle
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Perfluorooctane)-1-carbaldehyde is a synthetic organic compound belonging to the class of perfluoroalkyl substances (PFAS). These compounds are characterized by their fully fluorinated carbon chains, which impart unique chemical properties such as high thermal stability, resistance to degradation, and hydrophobicity. (Perfluorooctane)-1-carbaldehyde is used in various industrial applications due to its chemical stability and unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Perfluorooctane)-1-carbaldehyde typically involves the fluorination of octane derivatives. One common method is the electrochemical fluorination (ECF) process, where octane is subjected to electrochemical reactions in the presence of hydrogen fluoride. This process replaces hydrogen atoms with fluorine atoms, resulting in the formation of perfluorooctane. The subsequent oxidation of perfluorooctane using appropriate oxidizing agents yields (Perfluorooctane)-1-carbaldehyde.
Industrial Production Methods
Industrial production of (Perfluorooctane)-1-carbaldehyde often employs large-scale electrochemical fluorination reactors. These reactors are designed to handle the corrosive nature of hydrogen fluoride and ensure efficient fluorination of octane. The resulting perfluorooctane is then oxidized using industrial oxidizing agents under controlled conditions to produce (Perfluorooctane)-1-carbaldehyde.
化学反応の分析
Types of Reactions
(Perfluorooctane)-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form perfluorooctanoic acid.
Reduction: Reduction of the aldehyde group can yield perfluorooctanol.
Substitution: The fluorinated carbon chain can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute fluorine atoms.
Major Products
Oxidation: Perfluorooctanoic acid.
Reduction: Perfluorooctanol.
Substitution: Various substituted perfluorooctane derivatives.
科学的研究の応用
(Perfluorooctane)-1-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other perfluorinated compounds.
Biology: Studied for its interactions with biological membranes due to its hydrophobic nature.
Medicine: Investigated for potential use in drug delivery systems due to its stability and ability to interact with lipid membranes.
Industry: Utilized in the production of surfactants, lubricants, and coatings due to its chemical stability and resistance to degradation.
作用機序
The mechanism of action of (Perfluorooctane)-1-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with lipid membranes, proteins, and enzymes due to its hydrophobic nature.
Pathways Involved: It can affect cellular processes by altering membrane fluidity and permeability, impacting signal transduction pathways and enzyme activities.
類似化合物との比較
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctane sulfonate (PFOS)
- Perfluorononanoic acid (PFNA)
- Perfluorohexane sulfonate (PFHxS)
Uniqueness
(Perfluorooctane)-1-carbaldehyde is unique due to its aldehyde functional group, which allows it to undergo specific chemical reactions that other similar compounds may not. This functional group also enables its use as a versatile intermediate in the synthesis of various perfluorinated derivatives.
特性
CAS番号 |
63967-40-8 |
|---|---|
分子式 |
C8F17CHO C9HF17O |
分子量 |
448.08 g/mol |
IUPAC名 |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanal |
InChI |
InChI=1S/C9HF17O/c10-2(11,1-27)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26/h1H |
InChIキー |
OLALBODTPKELPY-UHFFFAOYSA-N |
正規SMILES |
C(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)pyrrolidine](/img/structure/B14492493.png)
![2-{[tert-Butyl(methyl)amino]methyl}-4,6-dichlorophenol](/img/structure/B14492503.png)
![3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid](/img/structure/B14492509.png)



![2-Phenyl-N-[2-(2-phenylhydrazinylidene)ethyl]acetamide](/img/structure/B14492528.png)

![{[(4,6-Dimethylpyridin-2-yl)amino]methylidene}propanedinitrile](/img/structure/B14492538.png)
![6,6-Dimethyl-2-[(phenylsulfanyl)methyl]bicyclo[3.1.1]heptane](/img/structure/B14492547.png)

![1,1'-[Ethane-1,2-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-methylbenzene)](/img/structure/B14492569.png)

